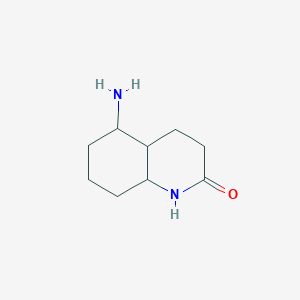

5-Aminooctahydroquinolin-2(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H16N2O |

|---|---|

Molecular Weight |

168.24 g/mol |

IUPAC Name |

5-amino-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one |

InChI |

InChI=1S/C9H16N2O/c10-7-2-1-3-8-6(7)4-5-9(12)11-8/h6-8H,1-5,10H2,(H,11,12) |

InChI Key |

JREXCPONFPXSTI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2CCC(=O)NC2C1)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Aminooctahydroquinolin 2 1h One

De Novo Synthesis Strategies

The de novo synthesis, meaning "from the beginning," of 5-Aminooctahydroquinolin-2(1H)-one involves assembling the molecule from simpler, acyclic starting materials. wikipedia.org This approach offers significant flexibility in introducing desired functional groups and controlling stereochemistry.

Cyclization Reactions for Octahydroquinolinone Ring Formation

The formation of the octahydroquinolinone ring is the cornerstone of any de novo synthesis. A powerful strategy for constructing such heterocyclic systems is the intramolecular hetero-Diels-Alder reaction. mdpi.comresearchgate.net This reaction involves the [4+2] cycloaddition of a diene and a dienophile, where one or more carbon atoms are replaced by heteroatoms, in this case, nitrogen.

In a relevant example for a related 2,5-disubstituted octahydroquinolin-4-one, the synthesis involves an intramolecular reaction between an activated diene and an imine. mdpi.comresearchgate.net The imine, formed from the condensation of an aldehyde or ketone with a primary amine, serves as the dienophile. The diene is typically part of the same molecule, tethered to the imine by a flexible chain. The cycloaddition is often promoted by a Lewis acid catalyst, such as indium triflate, which activates the imine for the reaction. mdpi.com This process leads to the formation of the core bicyclic structure in a single, efficient step.

The reaction proceeds to form two diastereomeric cycloadducts, often with a significant preference for one over the other. mdpi.comresearchgate.net The stereochemical outcome is influenced by the geometry of the transition state, with the exo or endo approach of the reacting moieties determining the final relative stereochemistry of the newly formed chiral centers. mdpi.com

Table 1: Example of an Intramolecular Hetero-Diels-Alder Cyclization for a Related Octahydroquinolinone Scaffold

| Reactant Type | Example Compound/Reagent | Role | Conditions | Outcome |

|---|---|---|---|---|

| Diene-Imine Precursor | A molecule containing both an activated diene and an imine functional group | Starting material for cyclization | CH₃CN, Indium Triflate (Lewis Acid) | Formation of two cycloadducts in a 70:30 ratio with a 79% total yield. mdpi.comresearchgate.net |

Introduction of the Amino Group at the 5-Position

Introducing the amino group at the C-5 position during a de novo synthesis is typically achieved by incorporating this functionality into one of the acyclic precursors before the key cyclization step. This ensures the amino group is correctly positioned in the final ring system.

One plausible strategy involves using a starting material for the diene portion of the molecule that already bears a protected amino group or a functional group that can be readily converted to an amine, such as a nitro group (-NO₂) or an azide (B81097) group (-N₃). These groups are stable under many reaction conditions used for chain elongation and can be reduced to the desired primary amine in a later synthetic step.

For instance, the synthesis could start from a precursor aldehyde or ketone that contains a nitro-substituted carbon chain. This nitro-containing fragment would ultimately become part of the "southern" ring of the octahydroquinolinone, placing the nitro group at the desired C-5 position after cyclization. Subsequent reduction of the nitro group, for example, using catalytic hydrogenation (H₂/Pd-C) or other reducing agents like zinc or tin in acidic media, would yield the target 5-amino functionality.

Stereoselective Synthesis Approaches for Chiral Centers in Octahydroquinolinones

The octahydroquinolinone core contains multiple chiral centers, making stereocontrol a critical aspect of its synthesis. Asymmetric synthesis techniques are employed to selectively produce a single desired stereoisomer.

A key strategy for achieving stereoselectivity is to introduce a chiral element early in the synthetic sequence that directs the stereochemical outcome of subsequent reactions. In the synthesis of related octahydroquinolinones, a Katsuki-Sharpless asymmetric epoxidation has been effectively used. mdpi.comresearchgate.net This reaction introduces a stereogenic center in a controlled manner, which then influences the facial selectivity of later reactions, including the crucial intramolecular hetero-Diels-Alder cyclization. mdpi.comresearchgate.net The presence of this pre-existing stereocenter can lead to a high degree of diastereoselectivity in the ring-forming step. mdpi.com

The relative stereochemistry of the cycloadducts can be determined using advanced spectroscopic techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which provides information about the spatial proximity of atoms within a molecule. mdpi.com

Synthetic Routes from Precursors

An alternative to de novo synthesis is the chemical modification of a pre-existing octahydroquinolinone scaffold. This approach is advantageous if a suitable precursor is readily available.

Modification of Existing Octahydroquinolinone Scaffolds

This strategy would involve starting with an octahydroquinolin-2(1H)-one molecule that is unsubstituted at the 5-position or carries a different functional group at that position. The synthetic task then becomes the introduction or conversion of a functional group to an amine.

For example, if an octahydroquinolin-2(1H)-one with a ketone at the 5-position were available, it could be converted to the amine via reductive amination. This reaction involves treating the ketone with ammonia (B1221849) or an ammonia source in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (STAB), to form the desired amine.

Amination Reactions at the 5-Position

Direct amination of an unactivated C-H bond at the 5-position is a challenging transformation. However, if the 5-position is part of an enolizable system, such as in an octahydroquinoline-2,5-dione, electrophilic amination might be possible. This could involve reacting the enolate of the dione (B5365651) with an electrophilic nitrogen source.

A more plausible route would involve the functionalization of a related precursor, such as an octahydroquinolin-4-one. mdpi.comresearchgate.net While this precursor has the ketone at a different position, similar chemistry could be envisioned. For instance, if a double bond could be introduced between C4a and C5, subsequent hydroboration-oxidation followed by conversion of the resulting alcohol to an amine could be a potential, albeit multi-step, pathway. Another possibility is the conversion of a ketone at a nearby position to an oxime, followed by a Beckmann rearrangement, although this would fundamentally alter the ring structure and is less likely to be a direct route to the target compound.

Strategies for Reduction of Quinolinone Analogues to Octahydroquinolinones

The conversion of quinolin-2(1H)-one precursors to their fully saturated octahydro counterparts is a challenging yet crucial transformation. This process necessitates the reduction of both the pyridinone and the benzene (B151609) rings, while preserving the lactam functionality and any substituents, such as the 5-amino group. The primary strategy employed is catalytic hydrogenation, which offers a clean and efficient route to these saturated systems.

The hydrogenation of quinoline (B57606) derivatives typically proceeds in a stepwise manner, with the initial reduction of the more reactive heterocyclic ring to form a tetrahydroquinoline intermediate. Subsequent reduction of the carbocyclic ring to yield the octahydroquinoline is often more demanding, requiring more forcing conditions or specialized catalytic systems.

One common approach involves multi-step synthetic sequences that may include the cyclization of suitable precursors followed by hydrogenation. For instance, the synthesis of octahydroquinolin-2(1H)-one can be achieved through the hydrogenation of quinoline, often utilizing a heterogeneous catalyst like palladium on carbon (Pd/C) under high pressure and temperature. Alternative routes involve the cyclization of precursors such as penta-2,4-dienamides, which are then subjected to reduction.

For the specific target molecule, this compound, the synthesis would likely commence from a substituted quinolinone, such as 5-amino-3,4-dihydroquinolin-2(1H)-one. The complete hydrogenation of this intermediate presents a significant challenge due to the presence of the deactivating amino group and the inherent stability of the aromatic ring.

The choice of catalyst is paramount in achieving the desired transformation. While palladium on carbon is a workhorse for many hydrogenations, other noble metal catalysts, including platinum, rhodium, and ruthenium, often exhibit superior activity for the reduction of aromatic rings. wikipedia.org For example, rhodium on alumina (B75360) is a versatile catalyst for the hydrogenation of aromatic carbocyclic and heterocyclic structures. samaterials.comsigmaaldrich.com Similarly, ruthenium on carbon is employed for the reduction of aromatic hydrocarbons. samaterials.com

The presence of an amino group can influence the catalytic activity, sometimes acting as a poison to the catalyst. However, studies on the hydrogenation of substituted quinolines have shown that catalysts can be tailored to tolerate such functional groups. acs.org

Optimization of Reaction Conditions

The successful synthesis of this compound hinges on the careful optimization of several reaction parameters. These include the selection of an appropriate catalyst, the solvent system, and the physical conditions of the reaction such as temperature and pressure.

The choice of catalyst is the most critical factor in the hydrogenation of quinolinone analogues. The ideal catalyst should exhibit high activity for the reduction of the aromatic ring, high selectivity to avoid unwanted side reactions, and tolerance to the amino functional group.

Table 1: Catalyst Systems for the Hydrogenation of Quinoline and Related Heterocycles

| Catalyst | Support | Application | Key Features | Reference(s) |

| Rhodium | Alumina | Hydrogenation of aromatic carbocyclic and heterocyclic structures | High stereospecificity, low hydrogenolytic activity | samaterials.comsigmaaldrich.com |

| Ruthenium | Carbon | Reduction of aromatic hydrocarbons and aliphatic carbonyls | Reduces reaction temperature and pressure | samaterials.com |

| Palladium | Carbon | General hydrogenation of unsaturated compounds | Widely used, effective under high pressure for quinoline hydrogenation | |

| Platinum | Various | Hydrogenation of quinolines | Activity and selectivity dependent on reaction conditions (e.g., acidic vs. basic media) | acs.org |

| Iridium | TiO2 | Enantioselective hydrogenation of ketones | Used with a chiral modifier for asymmetric synthesis | nih.gov |

| Cobalt | Graphene | Hydrogenation of substituted quinolines | Alternative to precious metal catalysts | |

| Manganese | Pincer Ligands | Hydrogenation of N-heterocycles | Operates under mild conditions | researchgate.net |

For the complete hydrogenation of 5-aminoquinolin-2(1H)-one, a robust catalyst such as rhodium on alumina or a ruthenium-based catalyst would be a logical starting point due to their proven efficacy in aromatic ring reduction. samaterials.comsigmaaldrich.comsamaterials.com The catalyst loading is another parameter to be optimized; typically, loadings of 1-5 mol% are employed for laboratory-scale reactions.

The solvent plays a multifaceted role in heterogeneous catalytic hydrogenation. It not only dissolves the substrate but also influences the catalyst's activity and selectivity by affecting the adsorption of reactants and the stability of intermediates on the catalyst surface.

The choice of solvent can be critical. For the hydrogenation of quinolines, solvents such as methanol, ethanol, and tetrahydrofuran (B95107) (THF) are commonly used. In some cases, acidic solvents like trifluoroacetic acid can dramatically alter the selectivity of the hydrogenation, favoring the reduction of the benzene ring. nih.gov However, the use of strong acids may not be compatible with the amino group in the target substrate unless it is appropriately protected.

The kinetics of the hydrogenation of quinoline and its derivatives have been studied to understand the reaction mechanism and to optimize reaction conditions. These reactions often follow complex kinetics, with the rate being dependent on the concentration of the substrate, hydrogen pressure, and the catalyst loading. nih.govmdpi.comconicet.gov.ar Understanding the kinetic model can aid in predicting the reaction profile and in designing more efficient processes. For instance, in some systems, the reaction can be modeled as a first-order process with respect to the substrate and hydrogen pressure. nih.gov

Table 2: Influence of Solvents on Quinoline Hydrogenation

| Catalyst System | Solvent | Observation | Reference |

| Platinum | Methanol | Selective hydrogenation of the pyridine (B92270) ring. | nih.gov |

| Platinum | Trifluoroacetic Acid | Major products from benzene ring hydrogenation. | nih.gov |

| Rhodium-based | Various | An adaptive system where solvent choice (THF vs. toluene) dictates selectivity between hydroxylamine (B1172632) and aniline (B41778) products in nitroarene reduction. | nih.gov |

The transition from a laboratory-scale synthesis to an industrial process introduces a new set of challenges that must be addressed to ensure safety, efficiency, and cost-effectiveness.

For catalytic hydrogenations, key scale-up considerations include:

Heat Management: Hydrogenation reactions are typically exothermic. On a large scale, efficient heat removal is crucial to prevent temperature runaways, which can lead to side reactions, catalyst deactivation, or unsafe conditions.

Catalyst Handling and Recovery: On an industrial scale, the catalyst represents a significant cost. Therefore, its efficient recovery and recycling are essential. Heterogeneous catalysts are generally preferred for their ease of separation from the reaction mixture.

Hydrogen Safety: The use of hydrogen gas under pressure poses significant safety risks. Industrial-scale hydrogenations are conducted in specialized high-pressure reactors (autoclaves) equipped with appropriate safety features.

Process Control: Continuous monitoring of reaction parameters such as temperature, pressure, and hydrogen uptake is necessary to ensure consistent product quality and safe operation.

The development of continuous flow processes for hydrogenation is an attractive alternative to batch reactors for industrial applications. Flow chemistry can offer better control over reaction parameters, improved safety, and higher throughput. libretexts.org

Spectroscopic Characterization and Structural Elucidation of 5 Aminooctahydroquinolin 2 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. uobasrah.edu.iq For 5-Aminooctahydroquinolin-2(1H)-one, a comprehensive analysis using ¹H NMR, ¹³C NMR, and various two-dimensional NMR techniques allows for the unambiguous assignment of all proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit a series of signals corresponding to the different protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton. Protons attached to carbons adjacent to the nitrogen atom of the lactam and the amino group are expected to resonate at a lower field (higher ppm values) due to the deshielding effect of the heteroatoms. The proton on the amide nitrogen (N-H) would likely appear as a broad singlet. The protons of the amino group (NH₂) would also give rise to a distinct signal. The remaining methylene (B1212753) and methine protons on the carbocyclic ring would appear in the aliphatic region of the spectrum, with their multiplicities (singlet, doublet, triplet, etc.) determined by the number of adjacent protons, a phenomenon known as spin-spin splitting. uobasrah.edu.iq

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| NH (Amide) | 7.5 - 8.5 | Broad Singlet |

| H on C-4a | 2.8 - 3.2 | Multiplet |

| H on C-8a | 2.5 - 2.9 | Multiplet |

| H on C-3 | 2.2 - 2.6 | Multiplet |

| H on C-4 | 1.8 - 2.2 | Multiplet |

| H on C-5 | 3.0 - 3.4 | Multiplet |

| H on C-6 | 1.5 - 1.9 | Multiplet |

| H on C-7 | 1.4 - 1.8 | Multiplet |

| H on C-8 | 1.6 - 2.0 | Multiplet |

| NH₂ (Amine) | 1.5 - 3.0 | Broad Singlet |

Note: The expected chemical shifts and multiplicities are estimations and can vary based on the solvent and the specific stereochemistry of the molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. researchgate.net In the case of this compound, the carbonyl carbon (C=O) of the lactam is expected to have the most downfield chemical shift, typically in the range of 170-180 ppm. The carbon atom bearing the amino group (C-5) would also be shifted downfield compared to the other saturated carbons due to the electronegativity of the nitrogen atom. The remaining sp³ hybridized carbons of the quinoline (B57606) ring system will appear in the aliphatic region of the spectrum. The exact chemical shifts are dependent on the substitution pattern and the stereoisomerism of the molecule. researchgate.net

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2 (C=O) | 170 - 180 |

| C-8a | 55 - 65 |

| C-4a | 45 - 55 |

| C-5 | 40 - 50 |

| C-3 | 30 - 40 |

| C-4 | 25 - 35 |

| C-6 | 20 - 30 |

| C-7 | 20 - 30 |

| C-8 | 20 - 30 |

Note: These are approximate chemical shift ranges and can be influenced by the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Assignment

To definitively assign the complex ¹H and ¹³C NMR spectra of this compound, two-dimensional (2D) NMR experiments are crucial. magritek.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. Cross-peaks in the COSY spectrum would identify adjacent protons, helping to trace the connectivity of the proton network throughout the carbocyclic rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. Each cross-peak links a specific proton signal to the carbon signal it is attached to, allowing for the direct assignment of carbon resonances based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (like the carbonyl carbon) and for connecting different spin systems that are not directly linked by proton-proton coupling. For instance, correlations from the protons on C-3 and C-4 to the carbonyl carbon (C-2) would confirm the lactam structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This is invaluable for determining the stereochemistry of the molecule, such as the relative orientation of the amino group and the protons on the quinoline ring.

| 2D NMR Experiment | Information Obtained | Example Application for this compound |

| COSY | ¹H-¹H correlations (through-bond coupling) | Establishing the sequence of protons around the saturated rings. |

| HSQC | ¹H-¹³C one-bond correlations | Assigning each carbon atom based on its attached proton(s). |

| HMBC | ¹H-¹³C long-range correlations (2-3 bonds) | Confirming the position of the carbonyl group and the amino group. |

| NOESY | ¹H-¹H correlations (through-space proximity) | Determining the cis/trans fusion of the rings and the stereochemistry at C-5. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.org

Vibrational Band Assignment for Key Functional Groups

The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its key functional groups. The presence of a strong absorption band for the carbonyl group (C=O) and distinct bands for the N-H bonds of the amide and amine are particularly diagnostic.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide N-H | Stretching | 3200 - 3400 |

| Amine N-H | Stretching | 3300 - 3500 (often two bands) |

| C-H (sp³) | Stretching | 2850 - 3000 |

| Carbonyl C=O | Stretching | 1640 - 1680 |

| Amine N-H | Bending | 1590 - 1650 |

| C-N | Stretching | 1000 - 1250 |

Analysis of C=O, N-H, and C-N Vibrations

A more detailed analysis of the IR spectrum provides further structural insights:

C=O Vibration: The carbonyl stretching frequency is sensitive to its environment. In this compound, the C=O of the six-membered lactam ring is expected to absorb in the region of 1640-1680 cm⁻¹. The exact position can be influenced by hydrogen bonding.

N-H Vibrations: The spectrum should display N-H stretching vibrations for both the secondary amide and the primary amine. The amide N-H stretch typically appears as a single, somewhat broad band. youtube.com The primary amine usually shows two distinct N-H stretching bands, corresponding to the symmetric and asymmetric stretching modes. Additionally, N-H bending vibrations are expected in the 1590-1650 cm⁻¹ region, which may sometimes overlap with other absorptions.

C-N Vibrations: The stretching vibrations of the C-N bonds of both the amide and the amine will appear in the fingerprint region of the spectrum, generally between 1000 and 1250 cm⁻¹. These bands can be useful for confirming the presence of these functional groups, although they are often found in a complex region of the spectrum with many other overlapping signals.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound. The following sections detail the expected mass spectrometric behavior of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. The chemical formula for this compound is C₉H₁₆N₂O. The expected exact mass can be calculated using the monoisotopic masses of the most abundant isotopes of each element (C: 12.000000, H: 1.007825, N: 14.003074, O: 15.994915).

The theoretical exact mass of the protonated molecule [M+H]⁺ would be calculated and then compared with the experimentally determined value to confirm the elemental composition.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Chemical Formula | Theoretical m/z |

| [M+H]⁺ | C₉H₁₇N₂O⁺ | 169.1335 |

| [M+Na]⁺ | C₉H₁₆N₂ONa⁺ | 191.1154 |

| [M+K]⁺ | C₉H₁₆N₂OK⁺ | 207.0894 |

Note: These are theoretical values. Experimental values are expected to be within a few parts per million (ppm) of the theoretical mass.

Fragmentation Pattern Analysis for Structural Confirmation

In electron ionization (EI) mass spectrometry, the molecule is expected to undergo characteristic fragmentation, providing valuable structural information. The fragmentation of this compound would be influenced by the presence of the amino group, the lactam functionality, and the bicyclic ring system.

Key predicted fragmentation pathways include:

Alpha-cleavage adjacent to the amino group: Loss of an alkyl radical from the carbon bearing the amino group is a common fragmentation pathway for amines.

Cleavage of the lactam ring: The amide bond within the lactam ring can cleave, leading to characteristic fragment ions. A common fragmentation is the loss of CO.

Loss of ammonia (B1221849): The amino group can be eliminated as a neutral ammonia molecule (NH₃).

Ring fragmentation: The decahydroquinoline (B1201275) ring system itself can undergo complex fragmentation, leading to a series of smaller ions.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| Predicted m/z | Proposed Fragment Structure/Loss |

| 152 | [M-NH₃]⁺ |

| 141 | [M-CO]⁺ |

| 124 | [M-CO-NH₃]⁺ |

| 96 | Fragmentation of the decalin ring system |

| 82 | Further ring fragmentation |

| 55 | Characteristic fragment of cyclic ketones. whitman.edu |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to the presence of chromophores.

Electronic Transitions and Chromophore Analysis

The this compound molecule contains two primary chromophores: the saturated amine and the lactam (a cyclic amide).

Saturated Amines: Aliphatic amines typically exhibit weak n → σ* transitions in the far UV region, often below the cutoff of standard spectrophotometers (around 200 nm). These transitions are generally of low diagnostic value. nih.gov

Lactams (Amides): Amides show a weak n → π* transition at longer wavelengths and a more intense π → π* transition at shorter wavelengths. For saturated lactams, the n → π* transition is typically observed in the 210-230 nm range. researchgate.netnih.gov

Due to the absence of extended conjugation in the saturated ring system, strong absorptions in the visible region are not expected, and the compound is predicted to be colorless. The UV-Vis spectrum will likely be dominated by the absorptions of the lactam group.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Predicted λmax (nm) | Type of Transition | Associated Chromophore | Predicted Molar Absorptivity (ε) |

| ~215 | n → π | Lactam (C=O) | Low to moderate |

| <200 | n → σ | Amine (-NH₂) | Low |

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and absolute configuration. While no experimental crystal structure for this compound is publicly available, predictions can be made based on related structures. researchgate.net

Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Structure

A single-crystal X-ray diffraction study of this compound would reveal:

Conformation: The decahydroquinoline ring system can exist in various chair and boat conformations for each of the fused rings. The preferred conformation will be the one that minimizes steric strain. It is anticipated that both six-membered rings will adopt a chair conformation.

Stereochemistry: The relative stereochemistry of the amino group at the C5 position and the configuration at the ring junction carbons would be unequivocally determined.

Intermolecular Interactions: In the solid state, the molecules are expected to be linked by hydrogen bonds involving the amino group (as a donor) and the lactam carbonyl group (as an acceptor). These interactions will dictate the crystal packing.

Table 4: Predicted Crystallographic and Structural Parameters for this compound

| Parameter | Predicted Value/Feature |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (if a racemate) or non-centrosymmetric (if chiral) |

| Conformation of Rings | Both rings in chair conformation |

| Position of Substituents | The amino group is likely to occupy an equatorial position to minimize steric interactions. |

| Hydrogen Bonding | Strong N-H···O=C hydrogen bonds forming chains or dimers. |

| C=O Bond Length | ~1.23 Å |

| C-N (amide) Bond Length | ~1.33 Å |

| C-N (amine) Bond Length | ~1.47 Å |

Derivatization and Structure Activity Relationship Sar Studies of 5 Aminooctahydroquinolin 2 1h One Analogues

Functionalization at the Amino Group

The primary amino group at the C-5 position is a versatile point for chemical modification. Its nucleophilic nature allows for a wide range of reactions, including acylation, alkylation, and the formation of ureas and amides, to probe the chemical space around this region of the molecule.

Acylation of the 5-amino group introduces an amide functionality, which can engage in hydrogen bonding interactions with biological targets. The nature of the acyl group, from simple aliphatic chains to complex aromatic and heterocyclic systems, can significantly influence the compound's activity. For instance, in related aminoquinoline structures, the introduction of various acyl groups has been a common strategy to modulate biological effects. The reaction is typically achieved by treating the 5-aminooctahydroquinolin-2(1H)-one with an appropriate acyl chloride or anhydride (B1165640) in the presence of a base.

Alkylation of the amino group, leading to secondary or tertiary amines, can alter the basicity and lipophilicity of the molecule. Reductive amination with aldehydes or ketones is a common method to achieve mono-alkylation. These modifications can impact the compound's ability to cross cell membranes and interact with target proteins.

The synthesis of amide and urea (B33335) derivatives at the 5-amino position introduces functionalities capable of acting as hydrogen bond donors and acceptors. researchgate.net These groups are prevalent in many biologically active molecules and can form crucial interactions with protein residues. researchgate.netnih.gov Urea derivatives, in particular, have been explored extensively in medicinal chemistry for their ability to mimic peptide bonds and participate in robust hydrogen-bonding networks. researchgate.netnih.gov

The synthesis of urea derivatives typically involves the reaction of the this compound with an isocyanate or by a two-step procedure involving the formation of a carbamate (B1207046) intermediate followed by reaction with an amine. mdpi.com The SAR studies of such derivatives often reveal that the nature of the substituent on the urea nitrogen is critical for activity. nih.govmdpi.com For example, studies on other heterocyclic scaffolds have shown that aromatic or heteroaromatic substituents can lead to potent and selective inhibitors of various enzymes. nih.gov

Table 1: Representative Urea Derivatives and their Biological Activities (Hypothetical Data for Illustration)

| Compound ID | R Group on Urea | Target | IC50 (nM) |

|---|---|---|---|

| A-1 | Phenyl | Kinase X | 500 |

| A-2 | 4-Chlorophenyl | Kinase X | 150 |

| A-3 | 3-Methoxyphenyl | Kinase X | 300 |

| A-4 | Pyridin-3-yl | Kinase X | 80 |

| A-5 | Cyclohexyl | Kinase X | >1000 |

This table is a hypothetical representation to illustrate potential SAR trends.

Modifications of the Octahydroquinolinone Ring System

Alterations to the core octahydroquinolinone ring system, including substitution on the lactam nitrogen and variations in stereochemistry, are crucial for fine-tuning the biological activity and physicochemical properties of the analogues.

The octahydroquinolin-2(1H)-one core contains multiple stereocenters, and the spatial arrangement of substituents is often critical for biological activity. The synthesis of stereochemically pure diastereoisomers is therefore essential for rigorous SAR studies. mdpi.com Enantioselective synthetic routes, often employing chiral auxiliaries or catalysts, are utilized to access specific stereoisomers. mdpi.comnih.gov

Introduction of Substituents at Other Ring Positions

Synthetic strategies to achieve such substitutions often involve starting with a pre-functionalized precursor or developing methods for the selective functionalization of the saturated ring. The effects of these substituents are often analyzed in combination with modifications at the 5-amino group and the lactam nitrogen to build a comprehensive SAR model.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-aminoquinoline |

| 2,5-disubstituted octahydroquinolin-4-ones |

Halogenation and Nitration Strategies

The introduction of halogen atoms and nitro groups into the quinoline (B57606) ring can significantly impact the biological activity of the resulting analogues. These functional groups can alter the electronic nature of the molecule and provide handles for further synthetic transformations.

Halogenation: The selective halogenation of quinoline derivatives is a well-established strategy. For instance, a metal-free protocol for the C5-halogenation of 8-substituted quinolines has been developed using trihaloisocyanuric acid as the halogen source. rsc.org This method has been shown to be effective for a variety of quinoline derivatives, including those with N-alkyl and N,N-dialkyl substituents on an 8-aminoquinoline (B160924) core, providing the C5-halogenated products in good to excellent yields. rsc.org Another efficient, metal-free method for the C5-selective halogenation of quinoline derivatives utilizes N-halosuccinimides (NCS, NBS, and NIS) in water, offering a green and straightforward approach. rsc.org While these methods have been applied to quinolines, their direct application to the saturated octahydroquinolin-2(1H)-one system requires careful consideration of the altered reactivity of the saturated ring. The bromination of 8-substituted quinolines has also been reinvestigated, showing that the reaction conditions can be optimized to yield specific mono- or di-bromo derivatives. researchgate.net

Nitration: The nitration of quinoline systems typically occurs under acidic conditions. masterorganicchemistry.com For 1-methyl-2-quinolone, nitration with fuming nitric acid leads to the formation of the trinitro derivative, while milder conditions can yield mono- and di-nitrated products. nih.gov The regioselectivity of nitration is highly dependent on the existing substituents on the quinoline ring. For instance, in 1-methyl-2-quinolone, the 6- and 8-positions are activated, whereas a 4-hydroxy substituent directs nitration to the 3-position. nih.gov A thorough study on the nitration of tetrahydroquinoline and its N-protected derivatives has been conducted to clarify inconsistencies in the literature and to achieve regioselectivity for nitration at the 6-position. researchgate.net A practical, catalyst-free method for the meta-nitration of pyridines and quinolines has also been developed, proceeding through a dearomatization-rearomatization strategy. acs.orgnih.gov

The following table summarizes representative halogenation and nitration reactions on quinoline systems, which could potentially be adapted for this compound.

| Reaction | Reagents and Conditions | Product(s) | Reference |

| C5-Halogenation | Trihaloisocyanuric acid, air, room temperature | C5-halogenated quinolines | rsc.org |

| C5-Halogenation | N-halosuccinimides, water | C5-halogenated quinolines | rsc.org |

| Bromination | Br2, CH3CN/CH2Cl2 or CCl4 | Mono- and di-bromo-8-substituted quinolines | researchgate.net |

| Nitration | Fuming HNO3 or 15M HNO3 | Trinitro-, dinitro-, or mono-nitro-1-methyl-2-quinolone | nih.gov |

| meta-Nitration | TBN, TEMPO, O2 | meta-nitro pyridines and quinolines | acs.org |

Cross-Coupling Reactions for Aryl/Heteroaryl Substituents

Palladium-catalyzed cross-coupling reactions have become indispensable tools in medicinal chemistry for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of diverse libraries of compounds for SAR studies. nih.gov These reactions are particularly valuable for introducing aryl and heteroaryl substituents onto the this compound scaffold, which can lead to significant enhancements in biological activity.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. youtube.com It is a versatile method for creating C-C bonds and has been widely used in the synthesis of complex molecules. The Suzuki coupling has been employed to synthesize novel quinazolinylphenyl-1,3,4-thiadiazole conjugates, demonstrating its utility in connecting different heterocyclic systems. mdpi.com

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and a copper co-catalyst. youtube.com This reaction is instrumental in introducing alkynyl moieties, which can serve as important structural elements or as precursors for further transformations.

Buchwald-Hartwig Amination: This reaction provides a powerful method for the formation of C-N bonds by coupling amines with aryl halides. It has broad substrate scope and functional group tolerance, making it highly valuable for synthesizing a wide range of amino-substituted aromatic compounds.

The application of these cross-coupling reactions to a halogenated or triflated derivative of this compound would allow for the introduction of a wide array of aryl and heteroaryl groups at a specific position. For example, a one-pot process combining a traditional cross-coupling reaction with C-H functionalization has been reported for quinoline, showcasing the potential for complex molecular architectures. nih.gov

The table below provides a conceptual overview of how these cross-coupling reactions could be applied to a hypothetical halo-substituted this compound.

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| Suzuki-Miyaura | 5-Amino-X-octahydroquinolin-2(1H)-one (X=Br, I, OTf) | Aryl/Heteroaryl-B(OR)2 | Pd catalyst, Base | 5-Amino-(Aryl/Heteroaryl)-octahydroquinolin-2(1H)-one |

| Sonogashira | 5-Amino-X-octahydroquinolin-2(1H)-one (X=Br, I, OTf) | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 5-Amino-(Alkynyl)-octahydroquinolin-2(1H)-one |

| Buchwald-Hartwig | 5-Amino-X-octahydroquinolin-2(1H)-one (X=Br, I, OTf) | Amine (R2NH) | Pd catalyst, Base | 5-Amino-(N-substituted)-octahydroquinolin-2(1H)-one |

Structure-Activity Relationship Hypotheses and Elucidation

SAR studies aim to identify the key structural features of a molecule that are responsible for its biological activity. For analogues of this compound, these studies would focus on how different substituents at the 5-amino group and on the quinolinone ring affect the compound's potency, selectivity, and pharmacokinetic properties.

The biological activity of quinoline derivatives has been shown to be influenced by various factors. For instance, in a series of substituted quinoline-2-carboxamides, lipophilicity and the nature of the substituent on the amide nitrogen were found to be critical for their antimycobacterial and photosynthetic electron transport inhibiting activities. nih.govresearchgate.net

The introduction of different functional groups through the derivatization strategies discussed above would allow for a systematic exploration of the SAR. For example, by synthesizing a series of analogues with varying aryl or heteroaryl substituents at a specific position using cross-coupling reactions, one could determine the optimal size, electronics, and hydrogen bonding potential of this substituent for a particular biological target.

While specific SAR data for this compound analogues is not extensively available in the public domain, general principles from related scaffolds can be informative. The biological evaluation of a library of derivatives would be necessary to establish concrete SAR hypotheses. This would involve testing the compounds in relevant biological assays and correlating the observed activity with the structural modifications. The data from such studies would be invaluable for the rational design of more potent and selective analogues of this compound for various therapeutic applications. The diverse biological activities of 3,4-dihydro-2(1H)-quinolinones and other quinolinone derivatives underscore the potential of this scaffold in drug discovery. nih.govresearchgate.net

Preclinical Biological Investigations of 5 Aminooctahydroquinolin 2 1h One and Its Derivatives

In Vitro Assays for Biological Activity

Enzyme Inhibition Studies (e.g., kinases, proteases)

Derivatives of the quinolin-2(1H)-one and quinolone core structures have been investigated for their ability to inhibit various enzymes, a common mechanism for therapeutic intervention in a range of diseases.

A series of 5-amino- and 5-hydroxyquinolone antibacterials were assessed for their inhibitory activity against DNA gyrase, a type II topoisomerase. nih.gov The potency of these compounds was found to be significantly influenced by the nature of the substituent at the N1 position of the quinolone ring. nih.gov This highlights the importance of specific structural modifications in determining the enzyme-inhibiting potential of this class of compounds.

In another study, quinolin-2(1H)-one derivatives were synthesized and evaluated as potential inhibitors of protein-tyrosine kinases. One of the phenylhydrazone derivatives of polyhydroxylated benzaldehydes was found to be a competitive inhibitor of p56lck, a lymphocyte-specific protein-tyrosine kinase. researchgate.net

Furthermore, certain quinolin-2(1H)-one derivatives have been identified as inhibitors of Cyclin-Dependent Kinase 5 (CDK5). researchgate.net Additionally, research into 1H-indol-2-yl-1H-quinolin-2-ones led to the discovery of potent and selective inhibitors of KDR kinase (Vascular Endothelial Growth Factor Receptor-2), a key enzyme in angiogenesis. nih.gov

Some quinolinone derivatives have also shown inhibitory activity against the release of 12(S)-hydroxyeicosatetraenoic acid (12-HETE) from platelets, with 3,4-Dihydro-6-[3-(1-o-tolylimidazol-2-yl)sulfinylpropoxy]-2(1H)-quinolinone being a potent example. nih.gov

The following table summarizes the enzyme inhibition data for selected quinolin-2(1H)-one derivatives:

| Compound/Derivative Class | Target Enzyme | Observed Activity | Reference |

| 5-Amino- and 5-Hydroxyquinolones | DNA Gyrase | Inhibition, influenced by N1-substituent | nih.gov |

| Phenylhydrazone derivative of polyhydroxylated benzaldehydes | p56lck (protein-tyrosine kinase) | Competitive inhibition | researchgate.net |

| Quinolin-2(1H)-one derivatives | CDK5 | Inhibition | researchgate.net |

| 1H-Indol-2-yl-1H-quinolin-2-ones | KDR Kinase (VEGFR-2) | Potent and selective inhibition | nih.gov |

| 3,4-Dihydro-6-[3-(1-o-tolylimidazol-2-yl)sulfinylpropoxy]-2(1H)-quinolinone | 12-HETE release from platelets | Potent inhibition | nih.gov |

Receptor Binding Assays

The interaction of quinolin-2(1H)-one derivatives with various receptors has been a subject of investigation, particularly in the context of neurological and cardiovascular research.

A series of novel 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one derivatives were designed and synthesized as potent β2-adrenoceptor agonists. researchgate.net Compounds 9g and (R)-18c from this series demonstrated excellent β2-adrenoceptor agonistic effects with high selectivity over β1-adrenoceptors. researchgate.net Their EC50 values were reported to be 36 pM and 21 pM, respectively, in human embryonic kidney 293 cells. researchgate.net

Research on 2-aminotetralin-type serotonin (B10506) 5-HT1 agonists has provided insights into the molecular determinants for selective binding at various serotonin receptor subtypes, including 5-HT1A, 5-HT1B, and 5-HT1D. nih.gov The stereochemistry at the C(2) position of the 5-substituted-2-aminotetralin (5-SAT) scaffold was found to be a crucial factor for receptor recognition. nih.gov

The following table presents receptor binding data for selected quinolin-2(1H)-one and related derivatives:

| Compound/Derivative | Target Receptor | Binding Affinity/Activity | Reference |

| Compound 9g | β2-adrenoceptor | EC50 = 36 pM (agonist) | researchgate.net |

| (R)-18c | β2-adrenoceptor | EC50 = 21 pM (agonist) | researchgate.net |

| 5-Substituted-2-aminotetralin (5-SAT) analogues | 5-HT1A, 5-HT1B, 5-HT1D Receptors | Binding affinity influenced by C(2) stereochemistry | nih.gov |

Cellular Pathway Modulation Studies (e.g., signaling cascades)

The ability of quinolin-2(1H)-one derivatives to modulate cellular signaling pathways is a key aspect of their potential therapeutic effects. While specific studies on 5-Aminooctahydroquinolin-2(1H)-one are absent, research on related structures provides some insights. For instance, STAT3 is a target for some substituted anthraquinones, which share a quinone-like core. nih.gov LLL12, a substituted anthraquinone, exhibits high antiproliferative activity and its mechanism is suggested to involve the STAT3 signaling pathway. nih.gov

Antiproliferative Activity in Cellular Models

Numerous derivatives of the quinolin-2(1H)-one scaffold have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines.

A study on 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones demonstrated promising antiproliferative activity against pancreatic (Panc-1), breast (MCF-7), colon (HT-29), and lung (A-549) cancer cell lines. mdpi.com The GI50 values, which represent the concentration causing 50% growth inhibition, for compounds 3f, 3g, 3h, and 3i were found to be 28, 26, 22, and 31 nM, respectively, outperforming the reference drug erlotinib (B232) (GI50 = 33 nM). mdpi.com

In another investigation, a series of 5,6,7-trimethoxy-2-methyl-N-phenylquinolin-4-amine derivatives and (E)-4-chloro-5,6,7-trimethoxy-2-styrylquinoline analogs were synthesized. nih.gov Compounds 7e and 7f from this series showed significant cytotoxic activity against four human cancer cell lines: MCF-7, MCF-7/MX, A2780, and A2780/RCIS. nih.gov

The following table summarizes the antiproliferative activity of selected quinolin-2(1H)-one derivatives:

| Compound/Derivative | Cancer Cell Line(s) | GI50/IC50 | Reference |

| 3f | Panc-1, MCF-7, HT-29, A-549 | 28 nM | mdpi.com |

| 3g | Panc-1, MCF-7, HT-29, A-549 | 26 nM | mdpi.com |

| 3h | Panc-1, MCF-7, HT-29, A-549 | 22 nM | mdpi.com |

| 3i | Panc-1, MCF-7, HT-29, A-549 | 31 nM | mdpi.com |

| 7e | MCF-7, MCF-7/MX, A2780, A2780/RCIS | Significant cytotoxicity | nih.gov |

| 7f | MCF-7, MCF-7/MX, A2780, A2780/RCIS | Significant cytotoxicity | nih.gov |

The antiproliferative effects of quinolin-2(1H)-one derivatives are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest. While direct evidence for this compound is unavailable, studies on related quinazolinone derivatives show that they can act as apoptosis inducers or affect specific phases of the cell cycle. mdpi.com

Mechanistic Studies in Cellular Systems

Mechanistic studies in cellular systems are fundamental to understanding the biological activity of a new chemical entity. These investigations aim to identify the molecular target, elucidate the mechanism of action, and characterize the subsequent cellular responses.

Target Identification and Validation

The initial step in characterizing a novel compound is the identification of its biological target(s). nih.gov A variety of techniques can be employed for this purpose. Affinity-based methods, such as affinity chromatography and chemical proteomics, involve immobilizing the compound of interest to a solid support to capture its binding partners from cell lysates. nih.gov Alternatively, genetic approaches like CRISPR-Cas9 screening can be used to identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to its target or pathway. nih.gov

Once a potential target is identified, validation is crucial to confirm that it is indeed responsible for the compound's observed effects. This can involve techniques such as:

Direct Binding Assays: To measure the affinity and kinetics of the interaction between the compound and the purified target protein.

Target Knockdown or Overexpression: To assess how altering the levels of the target protein affects the cellular response to the compound.

Enzymatic or Functional Assays: To determine if the compound modulates the known biological activity of the target protein.

Molecular Mechanism of Action Elucidation

Following target identification and validation, the next step is to unravel the precise molecular mechanism by which the compound exerts its effect. This involves a detailed investigation of the compound-target interaction. Structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, can provide atomic-level insights into how the compound binds to its target.

Biochemical and biophysical assays are also employed to further characterize the interaction. For example, surface plasmon resonance (SPR) can provide real-time data on the binding and dissociation kinetics. Isothermal titration calorimetry (ITC) can be used to determine the thermodynamic parameters of binding. These studies help to classify the compound as an inhibitor, activator, agonist, or antagonist of its target.

Investigation of Downstream Cellular Responses

The interaction of a compound with its target initiates a cascade of downstream cellular events. Investigating these responses provides a more complete picture of the compound's biological activity. A range of cell-based assays can be used to monitor these effects, including:

Reporter Gene Assays: To measure changes in the transcriptional activity of genes regulated by the target pathway.

Immunoblotting and Mass Spectrometry-based Proteomics: To analyze changes in the expression and post-translational modification of key signaling proteins.

Cell Viability and Proliferation Assays: To assess the impact of the compound on cell growth and survival.

Functional Assays: To measure specific cellular functions that are modulated by the target, such as cell migration, differentiation, or apoptosis.

In Vivo Preclinical Studies

In vivo studies in animal models are essential to evaluate the pharmacological properties of a compound in a whole-organism context. researchgate.netrsc.org These studies are critical for bridging the gap between cellular activity and potential therapeutic application.

Pharmacodynamic Marker Evaluation

Pharmacodynamic (PD) markers are biological indicators that can be measured to assess the effect of a compound on its target in vivo. These markers can be molecular (e.g., changes in gene expression or protein phosphorylation) or physiological (e.g., changes in blood pressure or tumor size).

The identification and validation of robust PD markers are crucial for preclinical development. These markers can be used to:

Establish a dose-response relationship for the compound's biological effect.

Optimize dosing regimens to achieve the desired level of target modulation.

Provide early evidence of the compound's potential efficacy.

Target Engagement Confirmation in Animal Models

Confirming that a compound reaches and interacts with its intended target in a living animal is a key milestone in preclinical development. researchgate.netrsc.org Several techniques can be used to measure target engagement in vivo.

One common approach is the use of positron emission tomography (PET) imaging with a radiolabeled version of the compound or a specific tracer for the target. This allows for non-invasive visualization and quantification of target occupancy in different tissues.

Another powerful technique is the cellular thermal shift assay (CETSA), which can be adapted for use in tissue samples from treated animals to directly measure the stabilization of the target protein upon compound binding. researchgate.net Ex vivo analysis of tissues using methods like immunoblotting to detect changes in downstream markers can also provide indirect evidence of target engagement.

Computational Chemistry and Molecular Modeling of 5 Aminooctahydroquinolin 2 1h One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods, governed by the principles of quantum mechanics, can predict a wide range of molecular attributes with high accuracy.

Geometry Optimization and Electronic Structure Analysis

The first step in the computational analysis of 5-Aminooctahydroquinolin-2(1H)-one would be to determine its most stable three-dimensional structure through geometry optimization. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. Density Functional Theory (DFT) with a suitable basis set, such as B3LYP/6-31G*, is a commonly employed method for this purpose.

Once the optimized geometry is obtained, a detailed electronic structure analysis can be performed. This would reveal key parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests higher reactivity.

Table 1: Hypothetical Optimized Geometric and Electronic Parameters for this compound

| Parameter | Hypothetical Value |

| Optimized Energy (Hartree) | -552.789 |

| HOMO Energy (eV) | -6.234 |

| LUMO Energy (eV) | 1.452 |

| HOMO-LUMO Gap (eV) | 7.686 |

| Dipole Moment (Debye) | 3.12 |

Spectroscopic Property Predictions

Quantum chemical calculations are also invaluable for predicting the spectroscopic signatures of a molecule, which can aid in its experimental identification and characterization.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These predicted shifts, when compared with experimental spectra, can confirm the molecular structure.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed to generate a theoretical Infrared (IR) spectrum. This spectrum reveals the characteristic vibrational modes of the functional groups present in this compound, such as the C=O stretch of the lactam, the N-H stretches of the amine and amide groups, and various C-H and C-N vibrations.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Peak/Shift | Assignment |

| ¹³C NMR (ppm) | 175.4 | C=O (Lactam) |

| 58.2 | C-N (Amine) | |

| ¹H NMR (ppm) | 7.85 (singlet) | N-H (Amide) |

| 3.45 (multiplet) | C-H adjacent to Amine | |

| IR (cm⁻¹) | 1685 | C=O Stretch |

| 3400, 3350 | N-H Stretch (Amine) | |

| 3250 | N-H Stretch (Amide) |

Molecular Docking and Dynamics Simulations

To explore the potential biological activity of this compound, molecular docking and dynamics simulations are employed. These techniques predict how the molecule might interact with specific protein targets.

Ligand-Protein Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This would involve docking this compound into the active site of a chosen target protein. The results would highlight potential key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein.

Binding Affinity Estimation with Target Proteins

Following docking, molecular dynamics (MD) simulations can be performed to provide a more dynamic and refined view of the ligand-protein complex. MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the binding pose and the estimation of the binding free energy. A lower binding free energy indicates a more stable and favorable interaction.

Table 3: Hypothetical Molecular Docking and Binding Affinity Results for this compound with a Target Protein

| Target Protein | Docking Score (kcal/mol) | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues |

| Hypothetical Kinase A | -8.5 | -9.2 | ASP145, LYS72, PHE80 |

| Hypothetical Receptor B | -7.2 | -7.8 | TYR208, TRP314 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

To build a QSAR model for a class of compounds including this compound, a dataset of structurally related molecules with known biological activities would be required. Various molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to develop an equation that correlates these descriptors with the observed activity.

A robust QSAR model could then be used to predict the biological activity of new, untested compounds like this compound, thereby guiding the design of more potent analogs. The performance of a QSAR model is evaluated using statistical parameters like the coefficient of determination (R²) and the cross-validated R² (Q²).

Table 4: Hypothetical QSAR Model for a Series of Bicyclic Lactams

| Statistical Parameter | Value |

| R² (Coefficient of Determination) | 0.85 |

| Q² (Cross-validated R²) | 0.75 |

| Standard Error of Estimate | 0.32 |

| F-statistic | 120.5 |

Development of Predictive Models for Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern medicinal chemistry. For this compound and its analogs, the development of robust QSAR models can provide significant insights into the structural requirements for their biological activity.

QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com The process involves the calculation of a wide array of molecular descriptors that quantify various aspects of the molecule's physicochemical properties. For quinolinone-based scaffolds, these descriptors often fall into several categories, including electronic, steric, hydrophobic, and topological parameters. nih.gov The van der Waals volume, electron density, and electronegativity have been suggested as pivotal in the activity of some quinolinone derivatives. nih.gov

The development of a predictive QSAR model for this compound would begin with the synthesis and biological evaluation of a diverse set of derivatives. Substitutions at the amino group, the aromatic ring (if present in a derivative series), and other positions on the octahydroquinoline core would generate a dataset from which to build the model.

Table 1: Representative Molecular Descriptors for QSAR Analysis of Quinolinone Derivatives

| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity |

| Electronic | Dipole Moment, Partial Charges | Governs electrostatic interactions with the target protein. |

| Steric | Molecular Volume, Surface Area | Determines the fit within the binding pocket of a receptor. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Influences membrane permeability and hydrophobic interactions. |

| Topological | Wiener Index, Kier & Hall Indices | Encodes information about molecular size, shape, and branching. |

| Quantum Chemical | HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to participate in charge transfer. |

This table is representative of descriptors used in QSAR studies of quinoline (B57606) and quinolinone derivatives and is not based on a specific study of this compound.

Machine learning algorithms, such as multiple linear regression, partial least squares, and artificial neural networks, are then employed to create a statistically significant model that can predict the activity of new, unsynthesized compounds. researchgate.net The predictive power of such models is rigorously assessed through internal and external validation techniques. nih.gov

Furthermore, pharmacophore modeling can complement QSAR studies. A pharmacophore represents the three-dimensional arrangement of essential features that a molecule must possess to be recognized by a specific biological target. nih.gov For this compound, a pharmacophore model could be generated based on its most active conformation, highlighting the spatial relationships between features like hydrogen bond donors (from the amino group and the lactam NH), hydrogen bond acceptors (the carbonyl oxygen), and hydrophobic regions of the aliphatic rings. This model would then serve as a 3D query to screen large virtual libraries for new compounds with a similar interaction profile. nih.gov

Identification of Key Structural Features for Activity

The biological activity of this compound is intrinsically linked to its three-dimensional structure and the specific arrangement of its functional groups. Molecular modeling techniques, including conformational analysis and molecular docking, are crucial for identifying these key features.

Key structural features likely to be critical for the biological activity of this compound include:

The Amino Group at Position 5: The basicity (pKa) and hydrogen-bonding capacity of the amino group are paramount. Its ability to act as a hydrogen bond donor is a common feature in ligand-receptor interactions. The position and orientation of this group on the saturated ring system will dictate its accessibility and interaction geometry. Structure-activity relationship studies on related aminoquinolines have shown that the nature and position of amino substituents are critical for potency. nih.govnih.gov

The Lactam Moiety: The -NH-C=O group within the quinolinone ring is a key pharmacophoric element. The nitrogen atom can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. These features are often involved in anchoring a ligand to its target protein. nih.gov

The Saturated Ring System: The conformational flexibility and steric bulk of the octahydroquinoline skeleton define the molecule's volume and shape. The specific chair or boat conformations adopted by the rings will determine the spatial projection of the substituents.

Stereochemistry: The molecule contains multiple chiral centers, meaning that different stereoisomers will exist. It is highly probable that the biological activity will be stereospecific, with one enantiomer or diastereomer exhibiting significantly higher potency than the others. This is a common observation in drug action, where a precise three-dimensional fit with the target is required.

Molecular docking simulations can be employed to predict the binding mode of this compound within the active site of a putative target protein. These simulations can reveal specific amino acid residues that form hydrogen bonds, electrostatic interactions, or hydrophobic contacts with the ligand. For instance, the amino group might interact with an acidic residue like aspartic or glutamic acid, while the carbonyl oxygen could form a hydrogen bond with a residue like serine or threonine.

Molecular dynamics simulations can further refine these binding hypotheses by modeling the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interactions. nih.gov

Table 2: Potential Intermolecular Interactions of this compound with a Hypothetical Receptor

| Structural Feature of Ligand | Type of Interaction | Potential Interacting Amino Acid Residue |

| 5-Amino Group (-NH2) | Hydrogen Bond Donor, Ionic Interaction | Aspartate, Glutamate, Serine |

| Lactam Carbonyl (C=O) | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine, Glutamine |

| Lactam Amide (N-H) | Hydrogen Bond Donor | Aspartate, Glutamate, Main-chain Carbonyl |

| Alicyclic Rings | Hydrophobic/Van der Waals Interactions | Leucine, Isoleucine, Valine, Phenylalanine |

This table presents hypothetical interactions based on the functional groups of the compound and general principles of molecular recognition.

Applications and Future Research Directions

Potential Roles in Chemical Biology Tool Development

The primary amino group of 5-Aminooctahydroquinolin-2(1H)-one serves as a key functional handle for the development of chemical biology tools. This amine provides a nucleophilic site for covalent modification, allowing for the attachment of various molecular probes. researchgate.netchemistryviews.orgrsc.orgbiosyn.com

Key applications include:

Fluorophore Conjugation: The amine can be readily acylated or alkylated with fluorescent dyes. These labeled derivatives would enable researchers to visualize the subcellular localization of the molecule and its potential biological targets within living cells.

Biotinylation and Affinity Probes: Attachment of biotin (B1667282) via an appropriate linker would create affinity probes. These probes could be used in pull-down assays to identify and isolate binding partners (e.g., proteins, enzymes) from complex biological lysates, thereby elucidating the compound's mechanism of action.

Photo-affinity Labeling: The amino group can be modified with photo-reactive groups, such as azides or benzophenones. Upon photoactivation, these probes form covalent bonds with nearby interacting biomolecules, allowing for the irreversible capture and subsequent identification of specific targets.

Opportunities for Novel Chemical Scaffold Design

In the quest for new therapeutics, there is a significant trend towards exploring molecules with greater three-dimensional complexity to enhance target specificity and improve pharmacological properties. lifechemicals.compnnl.govnih.govkaust.edu.sa The saturated, non-planar structure of the octahydroquinolinone core makes it an attractive scaffold for modern drug discovery.

The rigid, bicyclic framework of this compound can be utilized to project substituents into specific vectors in three-dimensional space, potentially enabling more precise interactions with the complex surfaces of biological targets like protein-protein interfaces. This is a distinct advantage over traditional flat, aromatic scaffolds. The development of deep learning frameworks like 3D-Scaffold, which generate novel molecules with specific 3D coordinates, could be leveraged to design libraries of derivatives based on this core structure. pnnl.gov

Unexplored Derivatization Pathways

The chemical versatility of this compound allows for a multitude of unexplored derivatization pathways, targeting both the primary amine and the lactam functionality.

Derivatization of the Amino Group:

| Reaction Type | Reagents | Potential Products |

| Acylation | Acyl chlorides, Anhydrides | Amides |

| Sulfonylation | Sulfonyl chlorides | Sulfonamides |

| Reductive Amination | Aldehydes, Ketones | Secondary and Tertiary Amines |

| Urea (B33335)/Thiourea Formation | Isocyanates, Isothiocyanates | Ureas, Thioureas |

Derivatization of the Lactam:

| Reaction Type | Reagents | Potential Products |

| N-Alkylation/Arylation | Alkyl halides, Aryl halides | N-Substituted Lactams |

| Lactam Reduction | Reducing agents (e.g., LiAlH4) | Bicyclic Amines |

| Thionation | Lawesson's reagent | Thiolactams |

These derivatization strategies would allow for the systematic exploration of the chemical space around the this compound scaffold, leading to the generation of diverse libraries of compounds for biological screening.

Advanced Spectroscopic and Imaging Techniques for Characterization

A thorough understanding of the three-dimensional structure and conformational dynamics of this compound and its derivatives is crucial for structure-activity relationship (SAR) studies. Advanced spectroscopic techniques are indispensable for this purpose.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for the unambiguous assignment of proton and carbon signals, which is fundamental for confirming the structure of new derivatives. arxiv.orgipb.ptmdpi.com Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) can provide insights into the through-space proximity of protons, allowing for the determination of the relative stereochemistry and preferred conformations of the bicyclic ring system in solution. arxiv.orgrsc.orgnih.gov

Computational Modeling: In conjunction with NMR data, computational methods can be used to generate and rank the stability of different conformers, providing a more complete picture of the molecule's conformational landscape. nih.gov

Fluorescence Imaging: As mentioned in section 7.1, fluorescently labeled derivatives of this compound could be employed in advanced cellular imaging techniques, such as confocal microscopy and super-resolution microscopy, to study their distribution and interaction with cellular components in real-time.

Integration with High-Throughput Screening Methodologies

To efficiently explore the biological potential of the this compound scaffold, its derivatization can be integrated with high-throughput screening (HTS) platforms.

Solid-Phase Synthesis: The amino group of this compound could be anchored to a solid support, such as a resin. mdpi.comnih.govmdpi.com This would enable the parallel synthesis of a large library of derivatives through automated or semi-automated processes. Different building blocks could be introduced at various positions of the scaffold, followed by cleavage from the resin to yield a diverse collection of compounds for screening.

Combinatorial Chemistry: By employing combinatorial chemistry principles, a vast number of unique derivatives can be generated from a relatively small set of starting materials. nih.gov These libraries can then be screened against a wide range of biological targets, including enzymes, receptors, and whole cells, to identify "hit" compounds with desired biological activities.

Addressing Unanswered Questions and Research Gaps in Octahydroquinolinone Chemistry

The field of octahydroquinolinone chemistry, particularly concerning amino-substituted derivatives, remains largely unexplored. Several key research gaps need to be addressed to fully realize the potential of this scaffold.

Stereoselective Synthesis: The development of efficient and stereoselective synthetic routes to access all possible stereoisomers of this compound is a primary challenge. elsevierpure.com The stereochemistry of the ring junctions and the amino substituent will likely have a profound impact on biological activity.

Pharmacological Profiling: There is a lack of systematic studies on the biological activities of this compound and its derivatives. Comprehensive screening against various disease targets is needed to identify potential therapeutic applications. For instance, derivatives of the related quinoxaline (B1680401) scaffold have shown antiproliferative activity. nih.gov

Structure-Activity Relationship (SAR) Studies: Once initial hits are identified, systematic SAR studies will be crucial to optimize their potency, selectivity, and pharmacokinetic properties. This will involve the synthesis and testing of a wide range of analogs with modifications at different positions of the scaffold.

Mechanism of Action Studies: For any bioactive compounds discovered, detailed mechanistic studies will be necessary to understand how they exert their effects at the molecular level.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.